molecular formula C9H9BrO3 B1266610 3-Bromo-4-methoxyphenylacetic acid CAS No. 774-81-2

3-Bromo-4-methoxyphenylacetic acid

Cat. No. B1266610
CAS RN: 774-81-2
M. Wt: 245.07 g/mol
InChI Key: POTVGQUUEQTPNA-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 14, but substituting 4-methoxyphenylacetic acid (16.6 g, 0.1 mol) and bromine (16.0 g, 0.1 mol), gave 3-bromo-4-methoxyphenylacetic acid (24.24 g, 98%) as a yellow powder.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[Br:13]Br>>[Br:13][C:8]1[CH:7]=[C:6]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.24 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.